BLZ945
Übersicht
Beschreibung
The compound “4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide” is a potent binder to RIP2 kinase with good kinase specificity. It has excellent activity in blocking many proinflammatory cytokine responses in vivo and in human IBD explant samples . It also shows potential as an agent for cervical cancer treatment .
Wissenschaftliche Forschungsanwendungen
Krebsforschung
BLZ945 wurde in der Krebsforschung eingesetzt, insbesondere bei der Untersuchung von fortgeschrittenen soliden Tumoren {svg_1} {svg_2}. Es wird als Einzelwirkstoff und in Kombination mit Spartalizumab, einem monoklonalen Antikörper gegen PD-1, untersucht {svg_3}. In Tiermodellen, einschließlich des intrakraniellen Glioblastoms multiforme (GBM), kann die Blockade von M-CSF/CSF-1 die Rekrutierung von tumorassoziierten Makrophagen (TAM) in die Tumormikroumgebung reduzieren, das Tumorwachstum hemmen und die Resistenz gegen PD-1-Inhibitoren überwinden {svg_4}.
Klinische Phase-I/II-Studien
This compound war an klinischen Phase-I/II-Studien zur Behandlung von fortgeschrittenen/metastasierenden soliden Tumoren beteiligt {svg_5} {svg_6}. Die Studien zielen darauf ab, die Sicherheit, Verträglichkeit, Pharmakokinetik (PK), Pharmakodynamik und Antitumoraktivität von this compound, oral verabreicht, als Einzelwirkstoff oder in Kombination mit PDR001, zu charakterisieren {svg_7}.
Immuntherapie
This compound wird im Bereich der Immuntherapie untersucht. Es ist ein hochspezifischer, oral bioverfügbarer, potenter Kinaseinhibitor von CSF-1R, der in Tiermodellen die Fähigkeit gezeigt hat, die Rekrutierung von TAMs zu reduzieren und die Infiltration von Effektor-T-Zellen in den Tumor in präklinischen Modellen zu fördern {svg_8}.
Osteoklastogenese-Hemmung
Die funktionelle Aktivität von this compound wurde durch die Hemmung der Osteoklastogenese unter Verwendung menschlicher Osteoklastenvorläufer gezeigt {svg_9}. Dies deutet auf mögliche Anwendungen bei der Behandlung von Krankheiten hin, die durch übermäßige Osteoklastenaktivität gekennzeichnet sind, wie Osteoporose und bestimmte Arten von Knochenkrebs.
Pharmakodynamik
Die Pharmakodynamik von this compound wurden anhand des MNFS60-Allograftmodells evaluiert. Dieses Modell wurde verwendet, um dosis- und zeitabhängige Veränderungen der Tyrosinphosphorylierung von CSF-1R zu überwachen, um Dosen und Schemata für In-vivo-Wirksamkeitsstudien auszuwählen {svg_10}.
Gehirndurchdringung
This compound ist ein hochspezifischer, in das Gehirn eindringender CSF-1R-Kinaseinhibitor {svg_11}. Dies deutet auf mögliche Anwendungen bei der Behandlung von Hirntumoren und anderen neurologischen Erkrankungen hin, die durch eine anomale CSF-1R-Signalgebung gekennzeichnet sind.
Wirkmechanismus
Target of Action
BLZ945, also known as Sotuletinib, is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, recruitment, and survival of tumor-associated macrophages (TAMs) .
Mode of Action
This compound selectively binds to CSF-1R expressed on TAMs, blocking the activity of CSF-1R and inhibiting CSF-1R-mediated signal transduction pathways . This action inhibits the activity and proliferation of TAMs and reprograms the immunosuppressive nature of existing TAMs .
Biochemical Pathways
The inhibition of CSF-1R by this compound affects several downstream signaling pathways. CSF-1R signaling regulates the function of TAMs, which are poor prognostic indicators in several cancers. In animal models, M-CSF/CSF-1 blockade may reduce TAM recruitment to the tumor microenvironment, inhibit tumor growth, and overcome resistance to PD-1 inhibitors .
Pharmacokinetics
In a Phase I/II clinical trial, patients with advanced/metastatic solid tumors received this compound orally in various doses and schedules . The half-life of this compound was reported to be between 15 and 24 hours, and exposure increases were less than dose-proportional after 600/700 mg .
Result of Action
The inhibition of CSF-1R by this compound leads to a decrease in TAM activity and a reprogramming of their immunosuppressive nature . This results in a modulation of the tumor immune microenvironment, potentially enhancing the infiltration of effector T cells into the tumor . In a clinical trial, a partial response was observed in one patient with HNSCC when this compound was used in combination with spartalizumab .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of symptomatic central nervous system (CNS) metastases or increasing doses of corticosteroids within the prior 2 weeks before start of study treatment can affect the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
BLZ945 interacts with the CSF-1R, a receptor that plays a crucial role in the differentiation and survival of monocytes . By inhibiting CSF-1R, this compound can regulate the function of tumor-associated macrophages (TAMs), which are often associated with poor prognosis in several cancers .
Cellular Effects
This compound has been shown to reduce the recruitment of TAMs in animal models, thereby influencing the tumor microenvironment . It also promotes the infiltration of effector T cells into the tumor, which can have significant effects on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CSF-1R kinase activity . This inhibition can lead to a reduction in TAM recruitment to the tumor microenvironment, inhibit tumor growth, and potentially overcome resistance to PD-1 inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a half-life of 15 to 24 hours . Its exposure increases were less than dose-proportional after 600/700 mg
Dosage Effects in Animal Models
In animal models, a single dose of this compound at 200 mg/kg was shown to maximally suppress CSF-1R phosphorylation by more than 50% for over 16 hours . This dosage was selected for further evaluation in mouse models of breast and prostate tumor-induced osteolysis .
Transport and Distribution
It is known that this compound is a brain-penetrant CSF-1R kinase inhibitor , suggesting that it can cross the blood-brain barrier and distribute within the brain tissue.
Eigenschaften
IUPAC Name |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
953769-46-5 | |
Record name | BLZ-945 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLZ-945 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SOTULETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.